molecular formula C14H16IN3O B286924 N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B286924
M. Wt: 369.2 g/mol
InChI Key: CLFVDQBPRDCKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as IPP or MLN8054, is a novel small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division and is overexpressed in many types of cancer. IPP has shown promising results in preclinical studies as an anticancer agent and is currently under investigation in clinical trials.

Mechanism of Action

N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibits the activity of Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is overexpressed in many types of cancer and plays a critical role in cancer cell proliferation and survival. By inhibiting Aurora A kinase, N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide disrupts the normal cell division process and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. Additionally, N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic entry, and to disrupt the formation of the mitotic spindle, resulting in abnormal cell division.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is its specificity for Aurora A kinase, which minimizes off-target effects. Additionally, N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has shown promising results in preclinical studies as an anticancer agent. However, one limitation of N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

1. Combination therapy: N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide may be more effective when used in combination with other anticancer agents.
2. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in humans.
3. Formulation optimization: Improvements in formulation may increase the solubility and bioavailability of N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
4. Biomarker identification: Identification of biomarkers that predict response to N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide may improve patient selection and treatment outcomes.
5. Mechanism of resistance: Further studies are needed to understand the mechanisms of resistance to N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and to develop strategies to overcome resistance.

Synthesis Methods

The synthesis of N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-iodoaniline with propyl Grignard reagent to form N-propyl-4-iodoaniline, which is then reacted with 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to form the final product, N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibits the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

Molecular Formula

C14H16IN3O

Molecular Weight

369.2 g/mol

IUPAC Name

N-(4-iodophenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16IN3O/c1-3-4-12-9-13(18(2)17-12)14(19)16-11-7-5-10(15)6-8-11/h5-9H,3-4H2,1-2H3,(H,16,19)

InChI Key

CLFVDQBPRDCKJY-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)I)C

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)I)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.